
(6-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 6-(Methoxycarbonyl)pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-(Methoxycarbonyl)pyridine+ZnBr2→(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester.
Negishi Coupling: This reaction uses a palladium or nickel catalyst and an organohalide.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It aids in the development of biologically active compounds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism by which (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
相似化合物的比较
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc chloride
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc iodide
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc fluoride
Uniqueness
Compared to its analogs, (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its bromide counterpart is often preferred due to its optimal reactivity in cross-coupling reactions, providing higher yields and selectivity.
属性
分子式 |
C7H6BrNO2Zn |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
bromozinc(1+);methyl 2H-pyridin-2-ide-6-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-4-2-3-5-8-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
UISRGWTUPLODEX-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC=C[C-]=N1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


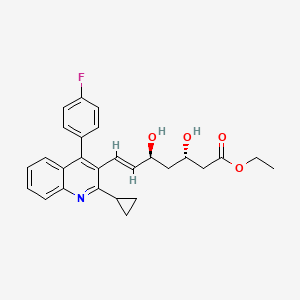
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
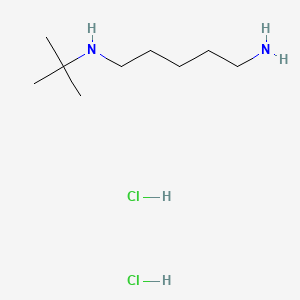



![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)

![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
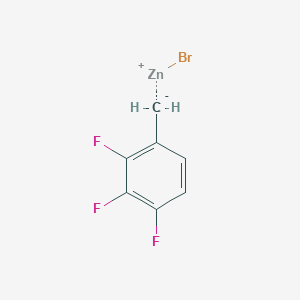
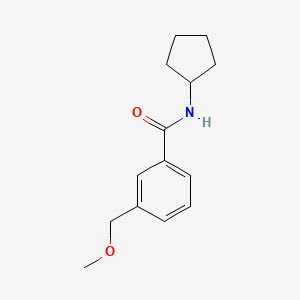
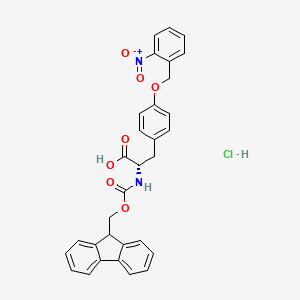
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
